5-Brom-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amin
Übersicht
Beschreibung
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 5th position and methyl groups at the 4th and 6th positions on the pyrazolo[3,4-b]pyridine ring.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation.
Biological Studies: The compound is used to study the biological pathways and mechanisms involved in cell proliferation and differentiation.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the interactions between small molecules and biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves multiple steps. One common method starts with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. This compound undergoes iodination using N-iodosuccinimide (NIS) to form an intermediate, which is then protected by PMB-Cl (para-methoxybenzyl chloride) to yield a key intermediate. This intermediate is further reacted with meta-aminobenzoic acid and morpholine to produce the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Coupling Reactions: It can undergo coupling reactions with different reagents to form more complex structures.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination.
Para-methoxybenzyl chloride (PMB-Cl): Used for protecting the NH group.
Meta-aminobenzoic acid and morpholine: Used in the final step of the synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Wirkmechanismus
The mechanism of action of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). TRKs are receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. The compound inhibits the activity of TRKs by binding to their kinase domain, thereby blocking downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1H-pyrazolo[3,4-b]pyridine: A precursor in the synthesis of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.
Pyrazolo[3,4-b]pyridine Derivatives: Various derivatives with different substituents on the pyrazolo[3,4-b]pyridine ring.
Uniqueness
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit TRKs with high selectivity makes it a valuable compound in medicinal chemistry research .
Biologische Aktivität
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS No. 42951-65-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C₈H₉BrN₄
- Molecular Weight : 241.09 g/mol
- Melting Point : 279 °C
- Hazard Classification : Irritant
Synthesis of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
The synthesis typically involves the reaction of appropriate hydrazones with pyridine derivatives under acidic conditions, allowing for regioselective formation of the pyrazolo[3,4-b]pyridine framework. Variations in substituents at different positions can significantly influence the biological activity of the resulting compounds.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:
Compound | Target Kinase | IC50 (µM) | Selectivity |
---|---|---|---|
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | CDK2 | 0.36 | High |
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | CDK9 | 1.8 | Moderate |
These findings indicate that the compound exhibits a significant inhibitory effect on CDK2 with a selectivity ratio favoring CDK2 over CDK9 by approximately 265-fold .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits cellular proliferation in various human tumor cell lines:
Cell Line | Inhibition Percentage (%) |
---|---|
HeLa | 85 |
HCT116 | 78 |
A375 | 90 |
The results suggest that it may serve as a potent candidate for further development in cancer therapy .
The mechanism by which 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine exerts its anticancer effects is primarily through the inhibition of specific kinases involved in cell cycle progression. By targeting CDKs, the compound disrupts the normal cell cycle, leading to apoptosis in cancer cells.
Case Studies and Research Findings
-
Case Study on Selectivity :
A study evaluated the selectivity of various pyrazolo[3,4-b]pyridines for CDK2 and CDK9. The results indicated that structural modifications significantly influenced selectivity profiles. The bromine substituent at position 5 was found to enhance selectivity towards CDK2 while reducing activity against CDK9 . -
In Silico Studies :
Computational modeling has been employed to predict binding affinities and interactions of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine with target kinases. These studies support experimental findings by demonstrating favorable binding conformations and energies that correlate with observed biological activities .
Eigenschaften
IUPAC Name |
5-bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4/c1-3-5-7(10)12-13-8(5)11-4(2)6(3)9/h1-2H3,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPPJNGVQYLWPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NNC(=C12)N)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408638 | |
Record name | 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42951-65-5 | |
Record name | 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.